molecular formula C10H19ClN2O B1377608 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride CAS No. 1375473-95-2

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride

Cat. No. B1377608
M. Wt: 218.72 g/mol
InChI Key: DIMJAUJLVAJXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1375473-95-2 . It has a molecular weight of 218.73 . The IUPAC name for this compound is 1-amino-N-(cyclopropylmethyl)cyclopentanecarboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O.ClH/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8;/h8H,1-7,11H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a salt . It’s stored at room temperature and is in powder form .

Scientific Research Applications

Anticonvulsant Activity

A study on amino amides and esters based on a related cyclopentane carboxylic acid structure explored their synthesis and evaluated their anticonvulsant properties. The research demonstrated that modifying the cyclopentane carboxylic acid backbone could lead to compounds with significant anticonvulsant activity (Arustamyan et al., 2019).

Synthesis Methodologies

Research on the synthesis of carbocyclic nucleosides, which are key components in antiviral drugs, detailed the creation of a cyclopentane-based amino compound. This compound serves as a precursor for further drug development, showcasing the versatility of cyclopentane derivatives in medicinal chemistry (Chang et al., 1994).

Biological Activities

A variety of cyclopentane and cyclopropane derivatives have been synthesized and studied for their antidepressant and anticancer properties. These studies illustrate the broad potential of cyclopentane analogs in developing new therapeutic agents with specific biological activities (Bonnaud et al., 1987).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the hazard statements H315, H318, and H335 . These statements indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8;/h8H,1-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMJAUJLVAJXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.